molecular formula C9H22OSi B8348373 3-Methyl-N'-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide

3-Methyl-N'-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide

Cat. No. B8348373
M. Wt: 174.36 g/mol
InChI Key: FPTCHHKCUSVAOO-UHFFFAOYSA-N
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Patent
US07335712B2

Procedure details

To a dry-ice cooled suspension of 4.0 g of sodium hydride (60% dispersion in mineral oil) in 80 ml of anhydrous THF was dropwise added a solution of 7.44 ml of 1-propanol in 30 ml of the same solvent, and the mixture was slowly warmed to room temperature with continued stirring for 1 hr under nitrogen. A solution of 15.0 g of t-butyldimethylchlorosilane in 40 ml of THF was slowly added by syringe and continued stirring for 3 hr at room temperature. After distillation of the solvent, house vacuum distillation afforded the pure t-butyldimethyl-n-propoxysilane as a colorless liquid (106° C./house vacuum, 12.0 g, 69.2%). 1HNMR (CDCl3): δ 0.05 (s, 6H), 0.88 (t, J=7.5Hz, 3H), 0.89 (s, 9H), 1.53 (sextet, 2H), 3.56 (t, J=6.6 Hz, 2H). 13C-NMR (CDCl3): δ−5.08 (2C), 10.47 (1C), 18.58 (1C), 26.17 (3C), 26.21 (1C), 65.13 (1 C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
7.44 mL
Type
reactant
Reaction Step Three
[Compound]
Name
same solvent
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)=O.[H-].[Na+].[CH2:6]([OH:9])[CH2:7][CH3:8].[C:10]([Si:14]([CH3:17])([CH3:16])Cl)([CH3:13])([CH3:12])[CH3:11]>C1COCC1>[C:10]([Si:14]([CH3:17])([CH3:16])[O:9][CH2:6][CH2:7][CH3:8])([CH3:13])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.44 mL
Type
reactant
Smiles
C(CC)O
Name
same solvent
Quantity
30 mL
Type
solvent
Smiles
Step Four
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with continued stirring for 1 hr under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
continued stirring for 3 hr at room temperature
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent, house vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](OCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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